molecular formula C12H16O B058047 2-Allyl-6-isopropylphenol CAS No. 3354-56-1

2-Allyl-6-isopropylphenol

Cat. No.: B058047
CAS No.: 3354-56-1
M. Wt: 176.25 g/mol
InChI Key: YMMMPVWXBAYISR-UHFFFAOYSA-N
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Description

2-Allyl-6-isopropylphenol is an organic compound with the molecular formula C12H16O. It is a phenolic compound characterized by the presence of an allyl group and an isopropyl group attached to the benzene ring. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with allyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Allyl-6-isopropylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-6-isopropylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The allyl and isopropyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Allyl-6-isopropylphenol is unique due to the presence of both allyl and isopropyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-propan-2-yl-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9,13H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMMPVWXBAYISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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